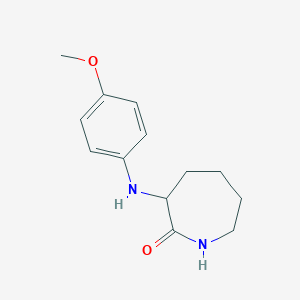
3-((4-Methoxyphenyl)amino)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methoxyphenyl)amino)azepan-2-one is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of an azepan-2-one ring substituted with a 4-methoxyphenylamino group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-((4-Methoxyphenyl)amino)azepan-2-one typically involves the reaction of 4-methoxyaniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
3-((4-Methoxyphenyl)amino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((4-Methoxyphenyl)amino)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-((4-Methoxyphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways .
Comparación Con Compuestos Similares
3-((4-Methoxyphenyl)amino)azepan-2-one can be compared with other similar compounds such as:
3-((4-Methylphenyl)amino)azepan-2-one: Similar structure but with a methyl group instead of a methoxy group.
3-((4-Chlorophenyl)amino)azepan-2-one: Contains a chlorine atom instead of a methoxy group.
3-((4-Nitrophenyl)amino)azepan-2-one: Contains a nitro group instead of a methoxy group. These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-(4-methoxyanilino)azepan-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-7-5-10(6-8-11)15-12-4-2-3-9-14-13(12)16/h5-8,12,15H,2-4,9H2,1H3,(H,14,16) |
Clave InChI |
TVPSNBCNDLEPMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2CCCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



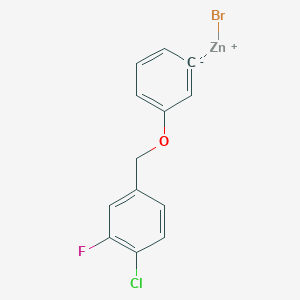
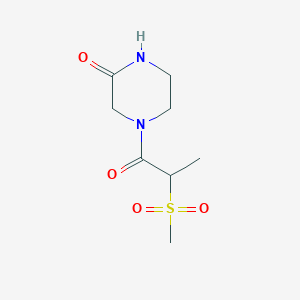
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
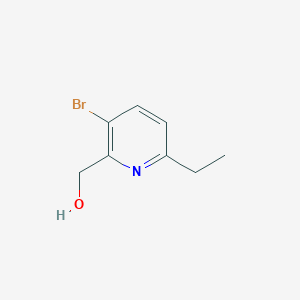

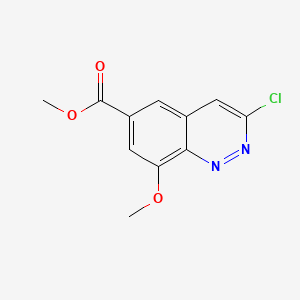


![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
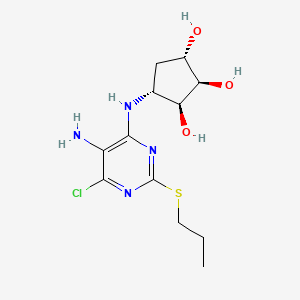
![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)


